molecular formula C12H24CoO14 B044269 Cobalt(II) gluconate hydrate CAS No. 71957-08-9

Cobalt(II) gluconate hydrate

Cat. No.: B044269
CAS No.: 71957-08-9
M. Wt: 451.24 g/mol
InChI Key: KLNIVNDBTBHKQF-UHFFFAOYSA-N
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Description

Cobalt(II) gluconate hydrate is an organometallic compound with the chemical formula C₁₂H₂₂CoO₁₄·xH₂O. It is a cobalt salt of gluconic acid and is commonly used in various scientific and industrial applications. The compound is known for its distinctive properties, including its ability to form complexes with other molecules, making it valuable in research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cobalt(II) gluconate hydrate can be synthesized by reacting cobalt carbonate or cobalt hydroxide with gluconic acid. The reaction typically occurs in an aqueous solution at elevated temperatures ranging from 70°C to 100°C. The resulting solution is then crystallized, dried, and crushed to obtain the final product .

Industrial Production Methods: In industrial settings, this compound is produced by reacting cobalt sulfate with sodium gluconate in an aqueous medium. The reaction is carried out under controlled conditions to ensure the purity and yield of the product. The mixture is then filtered, and the filtrate is evaporated to obtain the crystalline form of this compound .

Chemical Reactions Analysis

Types of Reactions: Cobalt(II) gluconate hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Cobalt(II) gluconate hydrate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Properties

CAS No.

71957-08-9

Molecular Formula

C12H24CoO14

Molecular Weight

451.24 g/mol

IUPAC Name

cobalt;2,3,4,5,6-pentahydroxyhexanoic acid

InChI

InChI=1S/2C6H12O7.Co/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);

InChI Key

KLNIVNDBTBHKQF-UHFFFAOYSA-N

SMILES

C(C(C(C(C(C(=O)O)O)O)O)O)O.[Co+2]

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.[Co]

Canonical SMILES

C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O.[Co]

Key on ui other cas no.

71957-08-9

Pictograms

Irritant

Synonyms

D-Gluconic Acid Cobalt Complex;  Cobalt(2+) Gluconate;  Cobalt(II) Gluconate;  bis(D-Gluconato-O1,O2)-(T-4)-cobalt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cobalt(II) gluconate hydrate
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Cobalt(II) gluconate hydrate
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Cobalt(II) gluconate hydrate
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Cobalt(II) gluconate hydrate
Reactant of Route 5
Cobalt(II) gluconate hydrate
Reactant of Route 6
Cobalt(II) gluconate hydrate

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